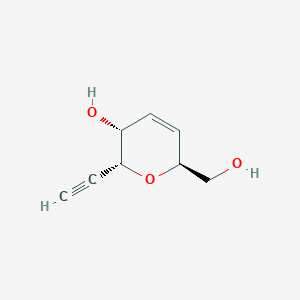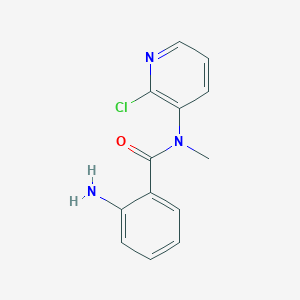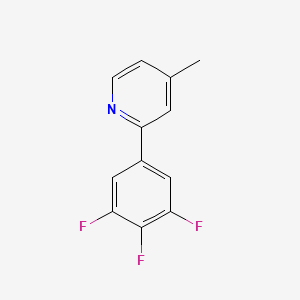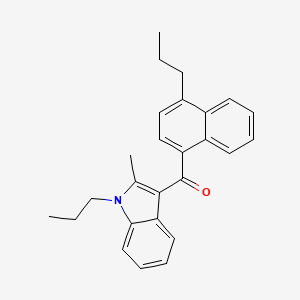![molecular formula C29H44N4O2 B14221073 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea CAS No. 629647-41-2](/img/structure/B14221073.png)
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group (–N=N–) linked to a phenyl ring, a hexyl chain, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea typically involves a multi-step process. One common method starts with the diazotization of a primary aromatic amine, followed by coupling with a phenol derivative to form the diazenyl compound. This intermediate is then reacted with a decyl bromide to introduce the decyl chain. Finally, the resulting compound is treated with urea under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, which alters the compound’s conformation and affects its interaction with biological molecules. This property is particularly useful in the development of photoresponsive materials and molecular switches .
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: These compounds share a similar diazenyl group and phenyl ring structure but differ in the substituents attached to the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but lacks the diazenyl group.
Uniqueness
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is unique due to its combination of a diazenyl group, a long alkyl chain, and a urea moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in materials science and pharmaceuticals.
Properties
CAS No. |
629647-41-2 |
|---|---|
Molecular Formula |
C29H44N4O2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decylurea |
InChI |
InChI=1S/C29H44N4O2/c1-2-3-4-11-14-25-15-17-26(18-16-25)32-33-27-19-21-28(22-20-27)35-24-13-10-8-6-5-7-9-12-23-31-29(30)34/h15-22H,2-14,23-24H2,1H3,(H3,30,31,34) |
InChI Key |
HAFCDIPJDMGZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


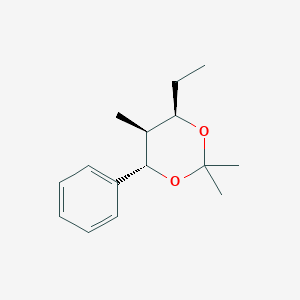

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
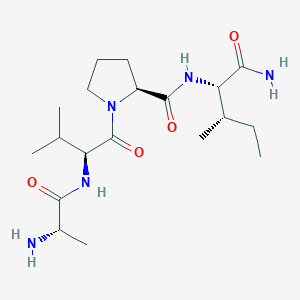
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
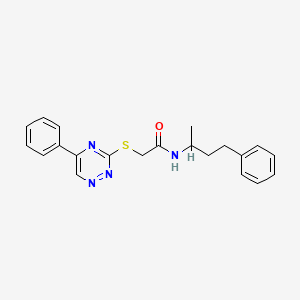

![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
